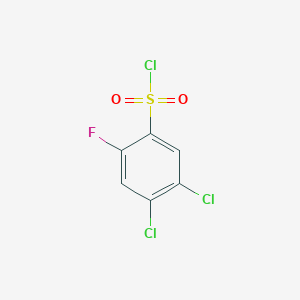

4,5-Dichloro-2-fluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHENVNFXQLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378839 | |

| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-52-5 | |

| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl chloride

CAS Number: 13656-52-5

This technical guide provides a comprehensive overview of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physical Properties

This compound is a sulfonyl chloride derivative of benzene carrying two chlorine atoms and one fluorine atom as substituents. Its unique substitution pattern makes it a valuable reagent in organic synthesis, particularly in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13656-52-5 | [1] |

| Molecular Formula | C₆H₂Cl₃FO₂S | [1] |

| Molecular Weight | 263.50 g/mol | [1] |

| Melting Point | 56-57.5 °C | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound

General Experimental Protocol: Synthesis of Arylsulfonyl Chlorides

This protocol outlines a common procedure for the synthesis of arylsulfonyl chlorides from an aromatic amine precursor.

Materials:

-

Substituted Aniline (e.g., 4,5-dichloro-2-fluoroaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Sulfur Dioxide (SO₂)

-

Toluene

-

Water

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

A solution of the corresponding aniline in a mixture of concentrated hydrochloric acid and acetic acid is prepared in a beaker and cooled to below -5 °C using an acetone/ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline suspension over a period of 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour.

-

The resulting diazonium salt solution is filtered and added portion-wise to a pre-cooled (0 °C) suspension of copper(I) chloride in a mixture of liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene.

-

After stirring for one hour, the organic layer is separated, diluted with toluene, and washed with water.

-

The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexanes to yield the pure sulfonyl chloride.

A visual representation of this synthetic workflow is provided below.

Caption: General workflow for the synthesis of arylsulfonyl chlorides.

Reactivity and Applications in Medicinal Chemistry

The sulfonyl chloride functional group is a potent electrophile, making this compound a versatile reagent for the synthesis of sulfonamides and sulfonate esters. This reactivity is central to its application in drug discovery.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This is a fundamental transformation in the synthesis of a wide range of biologically active molecules.

General Experimental Protocol: Sulfonamide Synthesis

Materials:

-

This compound

-

Primary or Secondary Amine

-

Base (e.g., Triethylamine, Pyridine)

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

-

Water

-

1M HCl (optional)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

The amine is dissolved in an anhydrous aprotic solvent in a round-bottom flask.

-

The base is added to the solution, and the mixture is stirred for 5-10 minutes at room temperature.

-

A solution of this compound in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water.

-

The product is extracted with an organic solvent. The combined organic layers are washed with 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Application in the Synthesis of CRTH2 Antagonists

A significant application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor involved in allergic inflammation, making its antagonists promising therapeutic agents for conditions such as asthma and allergic rhinitis. The 4,5-dichloro-2-fluorophenylsulfonyl moiety introduced by this reagent is a key structural feature in several potent CRTH2 antagonists.

The general synthetic strategy involves the coupling of this compound with a suitable amine-containing core structure, which is often a complex heterocyclic scaffold.

Caption: Role of the reagent in CRTH2 antagonist synthesis and action.

Analytical Data

While comprehensive spectral data for this compound is not widely published, the following table summarizes the expected and reported analytical characteristics.

Table 2: Analytical Data for this compound

| Analysis Type | Expected/Reported Data |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm), with splitting patterns influenced by fluorine and chlorine substituents. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. Carbons attached to fluorine would show characteristic C-F coupling. The carbon bearing the sulfonyl chloride group would be significantly deshielded. |

| FT-IR (cm⁻¹) | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group are expected around 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (263.50 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride. Due to the limited availability of data for this specific compound, information from closely related isomers and the general class of aryl sulfonyl chlorides is included to provide a thorough understanding of its expected characteristics and reactivity.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its identity is confirmed by its CAS number and molecular formula.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13656-52-5 |

| Molecular Formula | C₆H₂Cl₃FO₂S |

| Molecular Weight | 263.50 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F |

| InChI Key | ZCMMZABUTDMFDX-UHFFFAOYSA-N |

Table 2: Physical Properties of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (Isomer)

| Property | Value |

| Molecular Formula | C₆H₂Cl₃FO₂S |

| Molecular Weight | 263.50 g/mol |

| Appearance | Solid |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in publicly available literature. However, a plausible synthetic route can be proposed based on well-established methods for the preparation of substituted benzenesulfonyl chlorides. A common and effective method involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.

Proposed Experimental Protocol: Synthesis via Diazotization

This proposed protocol is based on general procedures for the synthesis of aryl sulfonyl chlorides from anilines.

Step 1: Diazotization of 4,5-Dichloro-2-fluoroaniline

-

Dissolve 4,5-dichloro-2-fluoroaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.

Step 2: Chlorosulfonation

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Nucleophilic Substitution Reactions

This compound is expected to react readily with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. These reactions are fundamental in its application as a building block in organic synthesis.

-

Reaction with Amines: Primary and secondary amines will react to form the corresponding sulfonamides. This is a widely used reaction in medicinal chemistry for the synthesis of biologically active compounds. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols will react to form sulfonate esters.

-

Reaction with Water: Aryl sulfonyl chlorides can be hydrolyzed by water to the corresponding sulfonic acid, though the reaction is generally slower than with acyl chlorides.

Caption: Nucleophilic substitution reactions of this compound.

Spectroscopic Properties

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in public databases. However, the expected spectral characteristics can be inferred from the known data of similar compounds and the general properties of the functional groups present.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Two aromatic protons would be expected, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the sulfonyl chloride and halogen substituents. The coupling constants would be informative of the substitution pattern. |

| ¹³C NMR | Six aromatic carbon signals would be expected. Carbons attached to the halogens and the sulfonyl group would be significantly deshielded. |

| ¹⁹F NMR | A single resonance would be expected for the fluorine atom, with its chemical shift influenced by the adjacent chloro and sulfonyl chloride groups. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group would be prominent. Asymmetric S=O stretching is typically observed around 1370-1380 cm⁻¹, and symmetric S=O stretching around 1170-1190 cm⁻¹. C-Cl and C-F stretching vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.5 g/mol . A characteristic isotopic pattern for three chlorine atoms would be observed for the molecular ion and chlorine-containing fragments. |

Applications in Drug Discovery and Development

While there are no specific reports on the use of this compound in drug development, its isomer, 2,4-dichloro-5-fluorobenzenesulfonyl chloride, is known to be a key intermediate in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G-protein coupled receptor involved in allergic inflammation, making it a target for the treatment of conditions like asthma and allergic rhinitis.

Given the structural similarity, it is plausible that this compound could also serve as a valuable building block for the synthesis of novel bioactive molecules. The unique substitution pattern of the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers in medicinal chemistry could utilize this reagent to generate libraries of novel sulfonamides for screening against various biological targets.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is likely to cause severe skin burns and eye damage. Contact with water may produce hydrochloric acid. Store in a tightly sealed container in a cool, dry place.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The proposed experimental protocol has not been validated and should be adapted and optimized with appropriate safety precautions. All chemical handling should be performed by trained professionals in a suitable laboratory setting.

References

An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from structurally related compounds and outlines general experimental protocols applicable to its preparation and analysis.

Molecular Structure and Properties

This compound is a polysubstituted benzene derivative with the chemical formula C₆H₂Cl₃FO₂S.[1] The molecule consists of a benzene ring substituted with two chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a sulfonyl chloride group at position 1. The presence of multiple halogen atoms and the electrophilic sulfonyl chloride group makes it a versatile reagent and a building block for complex organic molecules.

Physicochemical Data

Quantitative data for this compound and related isomers are summarized in the table below for comparative analysis.

| Property | This compound | 4-Fluorobenzenesulfonyl chloride | 2-Fluorobenzenesulfonyl chloride | 4-Chloro-2-fluorobenzenesulfonyl chloride |

| CAS Number | 13656-52-5[1] | 349-88-2[2] | 2905-21-7 | 141337-26-0[3] |

| Chemical Formula | C₆H₂Cl₃FO₂S[1] | C₆H₄ClFO₂S[4] | C₆H₄ClFO₂S | ClC₆H₃(F)SO₂Cl[3] |

| Molecular Weight | 263.50 g/mol | 194.61 g/mol [2] | 194.61 g/mol | 229.06 g/mol [3] |

| Melting Point | Not available | 29-31 °C[2] | 27-30 °C | 34-38 °C[3] |

| Boiling Point | Not available | 95-96 °C at 2 mmHg[2] | 246-247 °C | Not available |

Spectroscopic Data

-

¹H NMR: The spectrum would likely show two aromatic protons, each exhibiting complex splitting patterns due to coupling with the fluorine atom and with each other.

-

¹³C NMR: The spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and sulfonyl chloride substituents. Carbon-fluorine coupling would be observable.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the S=O stretching vibrations of the sulfonyl chloride group (typically in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹), C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the sulfonyl chloride group and cleavage of the C-S bond.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the chlorosulfonation of 1,2-dichloro-4-fluorobenzene. The following is a generalized experimental protocol based on standard procedures for the synthesis of arylsulfonyl chlorides.

Reaction Scheme:

Materials:

-

1,2-dichloro-4-fluorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for purification)

-

Dichloromethane (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with 1,2-dichloro-4-fluorobenzene.

-

The flask is cooled in an ice-water bath.

-

Chlorosulfonic acid (typically 3-5 molar equivalents) is added dropwise from the dropping funnel to the stirred starting material at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane.

-

The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The solution is injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature program is optimized to achieve good separation of the product from any impurities.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

The retention time and the mass spectrum of the eluting peak corresponding to the product are recorded and analyzed to confirm its identity and purity.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound.

Safety Information

As with other sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. It is likely to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water.

References

Technical Guide: Synthesis of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4,5-dichloro-2-fluorobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic route, a detailed experimental protocol derived from analogous well-established procedures, and relevant chemical data.

Introduction

This compound (CAS No. 13656-52-5) is an important building block in organic synthesis. Its trifunctional nature, featuring two chlorine atoms, a fluorine atom, and a reactive sulfonyl chloride group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules with potential biological activity. The primary and most direct route for its synthesis is the electrophilic aromatic substitution of 1,2-dichloro-4-fluorobenzene.

Core Synthesis Route: Chlorosulfonation

The synthesis of this compound is achieved through the chlorosulfonation of 1,2-dichloro-4-fluorobenzene. In this reaction, chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene ring deactivates it towards electrophilic substitution; therefore, harsh reaction conditions, such as the use of excess chlorosulfonic acid and elevated temperatures, are typically required to drive the reaction to completion.

The logical workflow for this synthesis is depicted below:

Caption: General experimental workflow for the synthesis of this compound.

Reagent and Product Data

A summary of the key reagents and the final product is provided in the table below for easy reference.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 165.00 | 3213-65-8 | Starting Material |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 7790-94-5 | Reagent & Solvent |

| This compound | C₆H₂Cl₃FO₂S | 263.50 | 13656-52-5 | Final Product |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for the chlorosulfonation of halogenated benzenes.[1]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. The reaction also evolves a significant amount of hydrogen chloride gas, which must be properly vented or scrubbed.

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a concentrated sodium hydroxide solution).

-

A heating mantle with a temperature controller.

-

A cooling bath (ice/water).

Procedure:

-

Reaction Setup: In the three-necked flask, place chlorosulfonic acid (e.g., 5 molar equivalents). Begin stirring and cool the flask in an ice/water bath.

-

Addition of Starting Material: Slowly add 1,2-dichloro-4-fluorobenzene (1 molar equivalent) dropwise from the dropping funnel to the cooled chlorosulfonic acid. Maintain the temperature of the reaction mixture between 10-20°C during the addition.

-

Reaction: After the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 60-70°C. Maintain this temperature for 2-4 hours, or until the evolution of hydrogen chloride gas subsides, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if reference standards are available.

-

Work-up (Quenching): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Drying: Dry the product, for instance, in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride) to a constant weight.

Purification (Optional):

If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as a mixture of hexanes and benzene.[2]

Expected Results and Characterization

| Parameter | Expected Outcome |

| Physical State | White to off-white solid. |

| Purity | Typically >95% after washing and drying.[3] |

| Yield | Expected to be in the range of 70-90% based on analogous reactions. |

| ¹H NMR | The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. |

| ¹⁹F NMR | The fluorine NMR spectrum should exhibit a single resonance, characteristic of the fluorine atom on the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display six signals for the six aromatic carbons, with their chemical shifts influenced by the halogen and sulfonyl chloride substituents. |

| IR Spectroscopy | The infrared spectrum should show characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform a thorough risk assessment before undertaking this procedure in the laboratory.

References

An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

IUPAC Name: 4,5-dichloro-2-fluorobenzenesulfonyl chloride[1]

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic sulfonyl chloride. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the reactive sulfonyl chloride functional group, makes it a valuable building block in the synthesis of complex organic molecules.

Table 1: Chemical Identification and Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13656-52-5 | [1] |

| Chemical Formula | C₆H₂Cl₃FO₂S | [1] |

| Molecular Weight | 263.5 g/mol | |

| Synonyms | 4,5-dichloro-2-fluoro-benzenesulfonyl chloride | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible and widely used method for the preparation of arylsulfonyl chlorides involves the diazotization of the corresponding aniline followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst.

Proposed Synthetic Pathway

The synthesis would likely proceed from the commercially available 4,5-dichloro-2-fluoroaniline.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Arylsulfonyl Chloride Synthesis

The following is a generalized experimental protocol adapted from the synthesis of other arylsulfonyl chlorides. This should be considered a representative method and would require optimization for the specific synthesis of this compound.

Materials:

-

4,5-dichloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) chloride (CuCl₂)

-

Ice

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Suspend 4,5-dichloro-2-fluoroaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[2][3][4]

Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides.

Caption: General reaction scheme for the synthesis of sulfonamides.

This reaction provides a straightforward method to introduce the 4,5-dichloro-2-fluorophenylsulfonyl moiety into various molecular scaffolds, allowing for the exploration of structure-activity relationships (SAR). The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can influence the biological activity of the resulting sulfonamides.

Biological Significance of Sulfonamides

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including:

The incorporation of fluorine atoms into drug candidates can often lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Therefore, sulfonamides derived from this compound are of significant interest for the development of novel therapeutics.

Reactivity and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Reactivity with Nucleophiles: The sulfonyl chloride group is highly electrophilic and will react with a wide range of nucleophiles, including water, alcohols, and amines.

-

Moisture Sensitivity: It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ability to readily form sulfonamides allows for the synthesis of diverse libraries of compounds for biological screening. The unique substitution pattern of the aromatic ring provides an opportunity to fine-tune the properties of lead compounds in the pursuit of more effective and safer therapeutic agents. While specific experimental data for this compound is limited in the public domain, its chemistry can be reliably predicted based on the well-established reactivity of related sulfonyl chlorides. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel pharmaceuticals.

References

A Comprehensive Technical Guide to the Safety and Handling of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4,5-dichloro-2-fluorobenzenesulfonyl chloride. The information presented is synthesized from data on structurally analogous compounds and is intended to provide a robust framework for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is a corrosive and moisture-sensitive compound. Based on data from similar sulfonyl chlorides, it is classified as a substance that causes severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[4][5] Contact with water can liberate toxic and irritating gases, such as hydrogen chloride and hydrogen fluoride.[2][6]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

GHS Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2][3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]

Physical and Chemical Properties

| Property | Value (for 4-Fluorobenzenesulfonyl chloride) |

| Molecular Formula | C₆H₄ClFO₂S |

| Molecular Weight | 194.61 g/mol [8] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[4] |

| Melting Point | 29-31 °C (lit.) |

| Boiling Point | 95-96 °C/2 mmHg (lit.) |

| Flash Point | Not applicable[8] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[9][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat or apron should also be worn.[11] |

| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[11] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[9][12] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Safe Handling

-

Handle in a well-ventilated place.[1]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6][7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]

-

Protect from moisture, as the compound is water-reactive.[6][7]

-

Store under an inert atmosphere, such as argon or nitrogen.[2][14]

First Aid Measures

In the event of exposure, immediate medical attention is required.[2][3] The following first aid measures should be taken:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7] |

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[2][3][7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3][7]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., dry sand, earth) and collect for disposal.[7][13] Use spark-proof tools.[1][13] For large spills, dike the area to contain the spill.

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire and will react with the compound.[2][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6]

Disposal Considerations

This compound must be disposed of as hazardous waste.[11]

-

Neutralization of Small Quantities: Small residual amounts can be slowly and carefully added to a stirred, ice-cold solution of sodium bicarbonate or sodium hydroxide to hydrolyze the sulfonyl chloride.[11] This reaction is exothermic and may produce gas, so it must be done in a fume hood with appropriate PPE.[11]

-

Bulk Quantities: Bulk quantities should not be neutralized and must be disposed of in their original or a suitable, labeled container through a licensed hazardous waste disposal company.[11]

-

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]

Experimental Workflow and Safety Logic

The following diagrams illustrate a typical experimental workflow for using this compound and the logical relationships between key safety considerations.

Caption: A typical experimental workflow for using this compound.

Caption: The logical relationship between key safety and handling concepts for chemical reagents.

References

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. capotchem.com [capotchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Profile of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,5-dichloro-2-fluorobenzenesulfonyl chloride. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established experimental protocols for analogous compounds. The information herein serves as a foundational resource for the characterization and analysis of this molecule in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| ¹H NMR | ||||

| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Downfield shift due to deshielding from adjacent SO₂Cl and F groups. |

| H-6 | 7.5 - 7.9 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6, ⁴J(H-H) ≈ 2-3 | Shift influenced by ortho-Cl and para-SO₂Cl groups. |

| ¹³C NMR | ||||

| C-1 (C-SO₂Cl) | 135 - 145 | Doublet (d) | ²J(C-F) ≈ 15-25 | |

| C-2 (C-F) | 158 - 165 | Doublet (d) | ¹J(C-F) ≈ 250-270 | Large one-bond C-F coupling constant is characteristic. |

| C-3 (C-H) | 125 - 135 | Doublet (d) | ²J(C-F) ≈ 20-30 | |

| C-4 (C-Cl) | 130 - 140 | Doublet (d) | ³J(C-F) ≈ 5-10 | |

| C-5 (C-Cl) | 130 - 140 | Doublet (d) | ⁴J(C-F) ≈ 1-5 | |

| C-6 (C-H) | 115 - 125 | Doublet (d) | ³J(C-F) ≈ 3-7 | |

| ¹⁹F NMR | ||||

| F-2 | -100 to -120 | Singlet or fine multiplet | Referenced against CFCl₃. The exact shift can be influenced by solvent. |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| 1580 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 1250 - 1100 | C-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 600 - 500 | S-Cl stretch | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 262/264/266 | [M]⁺ | Molecular ion peak cluster, showing isotopic pattern for three chlorine atoms. |

| 227 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 199 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 164 | [C₆H₂Cl₂F]⁺ | Fragment corresponding to the dichlorofluorophenyl cation. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]

-

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[2]

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

-

-

¹⁹F NMR Acquisition :

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Use a standard pulse sequence for ¹⁹F detection.

-

Reference the spectrum to an external standard such as CFCl₃.

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[4]

-

Apply a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the clean, empty sample chamber.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

Perform a background subtraction from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis :

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

An In-depth Technical Guide on the Solubility of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dichloro-2-fluorobenzenesulfonyl chloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on the solubility of analogous compounds, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound is a sulfonyl chloride derivative containing a substituted benzene ring. The presence of halogen atoms and the sulfonyl chloride group makes it a reactive compound, particularly susceptible to hydrolysis. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds where it may serve as a key building block. The choice of solvent can significantly impact reaction kinetics, yield, and purification processes.

Physicochemical Properties

Qualitative Solubility Profile

Based on the general solubility characteristics of similar aromatic sulfonyl chlorides, a qualitative solubility profile for this compound can be inferred. These compounds are generally soluble in a range of common organic solvents but exhibit low solubility in water, where they are also prone to hydrolysis.[1]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl acetate, Tetrahydrofuran (THF), Acetonitrile | Soluble | The polar nature of these solvents can effectively solvate the polar sulfonyl chloride group and the halogenated aromatic ring. |

| Non-Polar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. Aromatic solvents like toluene and benzene may show some solubility due to pi-pi stacking interactions. |

| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Insoluble (with reaction) | The sulfonyl chloride group will react with protic solvents, particularly water and alcohols, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or ester. This reactivity precludes simple solubility. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following protocols outline methods for both qualitative and quantitative solubility assessment.

This rapid method provides a preliminary understanding of the compound's solubility in various solvents.[2]

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by stirring.

-

Visually inspect the mixture against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[2]

Materials:

-

This compound

-

Selected anhydrous organic solvents

-

Sealable glass vials

-

Thermostatically controlled shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial to create a saturated solution.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator.

-

Weigh the dish containing the solid residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound. This systematic approach helps in characterizing the compound and selecting appropriate solvents for various applications.

References

Technical Guide: 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS No. 13656-52-5), a key reagent for synthetic chemistry and drug discovery. This document details commercial supplier specifications, safety and handling protocols, and an overview of its synthetic chemistry.

Introduction

This compound is a substituted aromatic sulfonyl chloride. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science, stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 4,5-dichloro-2-fluorophenylsulfonyl group into a wide array of molecules. The specific substitution pattern of the phenyl ring—containing two chlorine atoms and one fluorine atom—offers unique electronic and steric properties that can be exploited in the design of novel compounds with desired biological or material characteristics.

Commercial Supplier Specifications

A variety of chemical suppliers offer this compound. The following tables summarize the product specifications from several key vendors to aid in procurement for research and development purposes.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 13656-52-5 |

| Molecular Formula | C₆H₂Cl₃FO₂S |

| Molecular Weight | 263.50 g/mol |

| Melting Point | 56-57.5°C[1] |

Table 2: Supplier-Specific Purity and Availability

| Supplier | Purity | Available Quantities |

| INDOFINE Chemical Company | 98%[1] | 1 g, 5 g, Bulk[1] |

| Apollo Scientific | 95%[2] | 1 g, 5 g[2] |

| AccelaChem | ≥95% | 1 g, Bulk |

| Aaronchem | Not Specified | Inquire for details |

| P&S Chemicals | Not Specified | Inquire for details |

| BLDpharm | Not Specified | Inquire for details |

Safety and Handling

Proper handling of this compound is crucial due to its hazardous nature. A comprehensive Safety Data Sheet (SDS) from Aaron Chemicals provides the following GHS hazard classifications and precautionary measures.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. |

| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled. |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthetic Chemistry

A common route to analogous compounds involves the chlorosulfonation of a corresponding substituted benzene. For instance, the preparation of 4,5-dichloro-1,3-benzenedisulfonyl chloride is achieved by refluxing o-dichlorobenzene with chlorosulfonic acid.[2] This suggests that a potential synthetic pathway to this compound could involve the direct chlorosulfonation of 1,2-dichloro-4-fluorobenzene.

Caption: Plausible synthetic route to the target compound.

Applications in Research and Drug Development

While specific literature detailing the use of this compound is limited, its structural analogs are widely employed in medicinal chemistry. For example, 2,4-dichloro-5-fluorobenzenesulfonyl chloride serves as a key intermediate in the synthesis of anti-inflammatory drugs, such as CRTH2 antagonists for treating allergic conditions.[3] The sulfonyl chloride group is a versatile functional handle for creating sulfonamides and sulfonate esters, which are common pharmacophores.

The workflow for utilizing such a reagent in a drug discovery context typically involves its reaction with a nucleophile, such as an amine or alcohol, on a core scaffold to generate a library of analogs for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Electrophilicity of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a highly reactive organosulfur compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a key building block stems from the electrophilic nature of the sulfonyl chloride functional group, which is further activated by the presence of three electron-withdrawing halogen substituents on the aromatic ring. This guide provides a comprehensive analysis of the electrophilicity of this compound, supported by comparative data, detailed experimental protocols, and visualizations of its chemical reactivity and applications.

The reactivity of aromatic sulfonyl chlorides is profoundly influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, rendering it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups diminish this electrophilicity. The subject molecule, with two chloro atoms and a fluoro atom, is expected to be a potent electrophile, readily participating in reactions such as sulfonamide and sulfonate ester formation.

Quantitative Assessment of Electrophilicity

The Hammett equation is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for a reaction with a substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The solvolysis of benzenesulfonyl chlorides typically has a positive ρ value, confirming that electron-withdrawing substituents increase the reaction rate by stabilizing the developing negative charge in the transition state.[4]

To illustrate the expected high reactivity of this compound, the following tables summarize kinetic data for the solvolysis of various substituted benzenesulfonyl chlorides.

Table 1: Specific Rates of Solvolysis for Substituted Benzenesulfonyl Chlorides

| Substituent(s) | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| H | 50% Acetone/Water | 25.0 | 1.46 x 10⁻⁴ | [5] |

| p-Methyl | 50% Acetone/Water | 25.0 | 1.06 x 10⁻⁴ | [5] |

| m-Nitro | 50% Acetone/Water | 25.0 | 4.40 x 10⁻⁴ | [5] |

| p-Nitro | Various | 35.0 | See original source | [6] |

| H | Various | 35.0 | See original source | [6] |

Data presented for comparative purposes. The variety of solvents and temperatures in the literature makes direct comparison challenging.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| -NO₂ | 0.71 | 0.78 |

Source: Compiled from various physical organic chemistry resources.[7]

Given the positive Hammett substituent constants for both chloro and fluoro groups, it can be concluded that this compound will exhibit a significantly enhanced rate of reaction with nucleophiles compared to unsubstituted benzenesulfonyl chloride.

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate by Conductimetry

This method is suitable for measuring the rate of reactions that produce ions, such as the solvolysis of sulfonyl chlorides which generates hydrochloric acid and the corresponding sulfonic acid.

Materials:

-

This compound

-

High-purity solvent (e.g., acetone/water mixture)

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a small amount of anhydrous acetone.

-

Equilibrate a known volume of the desired solvent system (e.g., 80:20 water:acetone) in the constant temperature bath.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Initiate the reaction by rapidly injecting a small, known volume of the sulfonyl chloride stock solution into the equilibrated solvent with vigorous stirring.

-

Immediately begin recording the conductivity of the solution at regular time intervals.

-

Continue recording until the conductivity reading remains stable, indicating the completion of the reaction (the "infinity" reading).

-

The first-order rate constant (k) can be calculated from the Guggenheim or Kezdy-Swinbourne methods to avoid reliance on the infinity reading, or by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot is -k.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.[8]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the tertiary amine base (1.5 equivalents) to the stirred solution.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified sulfonamide using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Mechanism and Synthetic Utility

This compound is not known to be involved in biological signaling pathways. Instead, it serves as a versatile electrophilic building block in organic synthesis, particularly in the construction of sulfonamide-containing molecules for drug discovery.[9] The following diagram illustrates a typical nucleophilic substitution reaction.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Experimental Workflow for Sulfonamide Synthesis

The following diagram outlines the key steps in the synthesis and purification of a sulfonamide derivative using this compound.

Caption: Experimental workflow for sulfonamide synthesis and purification.

Spectroscopic Data (Predicted)

While a specific experimental spectrum for this compound is not provided in the search results, its expected spectroscopic features can be predicted based on the analysis of closely related compounds such as 4-fluorobenzenesulfonyl chloride and 2-fluorobenzenesulfonyl chloride.[10][11]

-

¹H NMR: The spectrum would show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region (likely > 7.5 ppm) due to the deshielding effect of the sulfonyl chloride and halogen substituents.

-

¹³C NMR: The spectrum would exhibit six signals for the aromatic carbons. The carbons directly bonded to fluorine would show a large one-bond C-F coupling constant. The carbon attached to the sulfonyl chloride group would also be significantly deshielded.

-

¹⁹F NMR: A single resonance would be observed, with coupling to the adjacent aromatic protons.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group would be present, typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

Conclusion

This compound is a highly electrophilic reagent, a property conferred by the potent electron-withdrawing effects of its three halogen substituents. While direct quantitative kinetic data for this specific molecule are scarce, a comprehensive analysis of related compounds and the application of principles of physical organic chemistry, such as the Hammett equation, allow for a robust understanding of its reactivity profile. The provided experimental protocols offer practical guidance for its use in synthesis and for the quantitative assessment of its electrophilicity. Its primary application lies in the construction of complex organic molecules, particularly sulfonamides, which are of significant interest in the development of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 11. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, integral to a wide range of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Their utility stems from their ability to act as bioisosteres for carboxylic acids and their capacity to bind effectively to enzyme active sites, such as the zinc-containing metalloenzymes.[1][3] The synthesis of diverse sulfonamide libraries is a critical activity in drug discovery.

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a valuable building block for creating novel sulfonamide derivatives. The specific substitution pattern—two chlorine atoms and a fluorine atom—provides a unique electronic and steric profile that can be exploited to modulate the physicochemical properties of the final compounds, including their metabolic stability, lipophilicity, and target-binding affinity. These application notes provide detailed protocols for the synthesis of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides via nucleophilic substitution.

General Reaction Mechanism: The synthesis proceeds through a classical nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. This attack leads to the formation of a tetrahedral intermediate, followed by the displacement of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.[4][5]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

This section details a standard laboratory protocol for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzenesulfonamides.

Protocol 1: Standard Synthesis in Aprotic Solvent

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]

-